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Compound of Interest

Compound Name: 2-Morpholin-4-yl-8-nitroquinoline

Cat. No.: B3121693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and

Excretion (ADME) properties of 2-Morpholin-4-yl-8-nitroquinoline against a selection of

structurally related compounds and functionally relevant therapeutic agents. Due to the limited

availability of public experimental data for 2-Morpholin-4-yl-8-nitroquinoline, this comparison

leverages data from its core scaffolds (quinoline and nitroquinoline) and approved

Phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs for which the quinoline scaffold is

common. This guide aims to provide a framework for evaluating the potential drug-like

properties of this compound.

Executive Summary
2-Morpholin-4-yl-8-nitroquinoline is a synthetic compound incorporating a nitroquinoline core

and a morpholine substituent. These structural features are prevalent in molecules designed to

target the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation

and is often dysregulated in cancer. Understanding the ADME profile of this compound is

critical for any future development as a therapeutic agent. This analysis compiles available data

on related compounds to infer a potential ADME profile and highlights the experimental

methodologies required for a comprehensive evaluation.
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The following tables summarize key in vitro ADME parameters for comparator compounds.

Data for 2-Morpholin-4-yl-8-nitroquinoline is not currently available in the public domain and

would require experimental determination.

Table 1: Physicochemical Properties and Aqueous Solubility

Compound
Molecular Weight (
g/mol )

clogP Aqueous Solubility

2-Morpholin-4-yl-8-

nitroquinoline
259.26 (calculated) 1.8 (calculated) Data not available

8-Nitroquinoline 174.16 1.4
Sparingly soluble in

water[1][2]

Idelalisib 415.42 3.03 0.0255 mg/mL[3]

Copanlisib 480.51 1.02

Insoluble in water[4]

[5]; 0.231 mg/mL

(calculated)[6]

Duvelisib 416.88 3.91
<1 mg/mL[7]; 0.0195

mg/mL (calculated)[8]
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Compound
Permeability
(PAMPA, Papp x 10-
6 cm/s)

Metabolic Stability
(HLM, t1/2 min)

Plasma Protein
Binding (%)

2-Morpholin-4-yl-8-

nitroquinoline
Data not available Data not available Data not available

8-Nitroquinoline Data not available Data not available Data not available

Idelalisib Data not available

Metabolized by

aldehyde oxidase and

CYP3A[3][9]

>84% (human)[3]

Copanlisib Data not available

Metabolized by

CYP3A4 (>90% in

vitro)

84.2% (human)

Duvelisib Data not available
Metabolized by

CYP3A4[8]
>98% (human)[7][8]

Experimental Protocols
Detailed methodologies for the determination of key ADME properties are provided below.

Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is a critical

factor for oral absorption.

Protocol:

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100%

dimethyl sulfoxide (DMSO).

Sample Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-

buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound

concentration of 100 µM with 1% DMSO.

Incubation: Seal the plate and shake at room temperature for 2 hours.
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Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated

compound.

Quantification: Analyze the concentration of the solubilized compound in the filtrate using

liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve

prepared in PBS with 1% DMSO.

Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive intestinal absorption of compounds.

Protocol:

Membrane Coating: Coat the wells of a 96-well filter plate (e.g., Millipore MultiScreen-IP)

with 5 µL of a 1% solution of lecithin in dodecane.

Donor Solution Preparation: Prepare a 100 µM solution of the test compound in PBS at pH

7.4.

Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at

pH 7.4.

Assay Assembly: Place the coated filter plate onto the acceptor plate, creating a "sandwich".

Incubation: Add 150 µL of the donor solution to each well of the filter plate. Incubate the

sandwich at room temperature for 16 hours in a humidified chamber.

Quantification: After incubation, determine the concentration of the compound in both the

donor and acceptor wells by LC-MS/MS.

Calculation of Apparent Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 -

[CA]t / Cequilibrium) where VD is the volume of the donor well, VA is the volume of the

acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the compound

concentration in the acceptor well at time t, and Cequilibrium is the concentration at

equilibrium.

Human Liver Microsome (HLM) Stability Assay
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This assay assesses the metabolic stability of a compound in the presence of liver enzymes,

providing an indication of its hepatic clearance.

Protocol:

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 1 µM

of the test compound and 0.5 mg/mL of human liver microsomes in 100 mM potassium

phosphate buffer (pH 7.4).

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH

regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by

adding an equal volume of ice-cold acetonitrile containing an internal standard.

Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the

proteins.

Quantification: Analyze the supernatant for the remaining concentration of the parent

compound using LC-MS/MS.

Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the

percentage of the remaining compound against time. Calculate the intrinsic clearance (CLint)

using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomes).

Equilibrium Dialysis for Plasma Protein Binding
This method determines the fraction of a compound that is bound to plasma proteins, which

influences its distribution and availability to target tissues.

Protocol:

Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable

membrane (molecular weight cut-off of 5-10 kDa).
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Sample Preparation: Add 150 µL of human plasma containing 1 µM of the test compound to

the donor chamber.

Buffer Addition: Add 150 µL of PBS (pH 7.4) to the buffer chamber.

Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach

equilibrium.

Quantification: After incubation, take aliquots from both the plasma and buffer chambers and

determine the compound concentrations using LC-MS/MS. To avoid matrix effects, the

plasma sample should be diluted with buffer, and the buffer sample should be mixed with

blank plasma to match the matrix of the plasma sample.

Calculation of Fraction Unbound (fu): fu = Cbuffer / Cplasma where Cbuffer is the

concentration in the buffer chamber and Cplasma is the concentration in the plasma

chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, a likely target for

quinoline-based inhibitors, and a general workflow for in vitro ADME screening.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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Caption: General workflow for in vitro ADME screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of 2-Morpholin-4-yl-8-
nitroquinoline's ADME Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121693#comparative-analysis-of-2-morpholin-4-yl-
8-nitroquinoline-s-adme-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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